4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring and a substituted pyrazole moiety. The molecular formula for this compound is C₁₀H₁₇IN₄, with a molecular weight of approximately 320.17 g/mol. The presence of iodine in the pyrazole ring enhances its reactivity and potential biological activity, making it an interesting candidate for various applications in medicinal chemistry and drug discovery .
4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine has been studied for its biological activity, particularly as a potential P2Y12 receptor antagonist. This receptor is implicated in platelet aggregation and cardiovascular diseases, making compounds that target it valuable for therapeutic purposes. The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, often associated with anti-inflammatory and anti-cancer activities .
Several synthesis methods have been reported for producing 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine:
The general synthetic route involves the reaction of the pyrazole with an alkyl halide or an amine under basic conditions to form the desired morpholine derivative.
This compound has potential applications in:
Interaction studies have shown that compounds similar to 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine can effectively inhibit P2Y12 receptor activity, leading to decreased platelet aggregation. These studies often utilize biochemical assays to evaluate binding affinities and functional responses in cellular models .
Several compounds share structural features with 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine, including:
| Compound Name | Structure/Features | Biological Activity |
|---|---|---|
| 4-(5-Methyl-1H-pyrazol-3-yl)phenol | Contains pyrazole and phenolic groups | Potential anti-inflammatory |
| 5-(4-Iodophenyl)-3-methylpyrazole | Iodinated pyrazole derivative | Anticancer properties |
| 3-Amino-5-methylpyrazole | Amino-substituted pyrazole | Inhibitor of certain kinases |
Uniqueness: The presence of both morpholine and iodine in the structure of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine distinguishes it from other similar compounds. This combination may enhance solubility and biological activity compared to other pyrazole derivatives lacking these features .
Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for introducing nitrogen-containing substituents into pyrazole rings. A pivotal study demonstrated the chemoselective arylation of 4-iodo-1H-pyrazole derivatives at the C5 position using a phosphine-free Pd(OAc)₂/DMA/KOAc system (1 mol% Pd). This method preserved the C–I bond at the C4 position, enabling subsequent functionalization of the iodopyrazole intermediate. Key parameters include:
The synthetic utility of this approach is highlighted in Table 1, which compares yields for arylations using substituted bromobenzenes.
Table 1. Palladium-Catalyzed Arylation of 4-Iodo-1H-pyrazole Derivatives
| Aryl Bromide Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| –H | 92 | 5 |
| –OCH₃ | 88 | 6 |
| –NO₂ | 78 | 8 |
| –CF₃ | 82 | 7 |
Notably, the C–I bond remained intact during arylation, allowing further derivatization via Suzuki-Miyaura or Ullmann couplings. This contrasts with earlier methods where halogen scrambling or dehalogenation limited downstream applications.
While palladium dominates modern cross-coupling chemistry, copper-mediated Ullmann-type reactions offer cost-effective alternatives for C–N bond formation. A 2020 study detailed the use of CuI/1,10-phenanthroline systems for aminating 4-halopyrazoles, achieving moderate yields (45–68%) under ligand-free conditions. However, the reactivity of iodo-substituted pyrazoles in copper systems remains underexplored compared to bromo analogues.
Critical challenges include:
Preliminary data suggest that electron-deficient amines (e.g., morpholine derivatives) exhibit enhanced reactivity in copper-mediated systems due to improved nucleophilicity. Further optimization of ligands and solvents is required to compete with palladium-based protocols.
Ligand architecture profoundly influences catalytic activity in pyrazole functionalization. Bulky phosphines (e.g., Xantphos) and N-heterocyclic carbenes (NHCs) improve turnover numbers in Pd-catalyzed aminations by stabilizing reactive intermediates. A breakthrough emerged with morpholine itself acting as a ligand in chromene-pyrazole hybrid synthesis, achieving 80–92% yields under mild conditions.
Key ligand classes and their impacts:
A comparative analysis of ligand performance in Pd-catalyzed C–N bond formation is presented in Table 2.
Table 2. Ligand Effects on Pd-Catalyzed Amination of 4-Iodopyrazole
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| Xantphos | 94 | 4 |
| BINAP | 89 | 6 |
| 1,10-Phenanthroline | 76 | 8 |
| Morpholine | 85 | 5 |
These findings underscore the potential of morpholine-derived ligands to streamline the synthesis of target compounds while reducing metal loading.
The choice of halogen at the pyrazole C4 position dictates reaction pathways and efficiency. Iodo-substituted precursors exhibit superior reactivity in oxidative addition steps due to weaker C–I bonds (234 kJ/mol vs. 293 kJ/mol for C–Br). However, bromo derivatives offer advantages in air stability and handling.
Critical comparisons:
Table 3. Halogen Effects on Amination Efficiency
| Halogen | Pd-Catalyzed Yield (%) | Cu-Mediated Yield (%) |
|---|---|---|
| I | 92 | 58 |
| Br | 85 | 62 |
| Cl | 41 | 29 |
These data validate the preference for iodo intermediates in high-yield syntheses, despite their light sensitivity and higher cost.
The morpholine ring, a saturated six-membered heterocycle containing one oxygen atom, adopts a chair conformation in its lowest-energy state. This preference is driven by the minimization of torsional strain and 1,3-diaxial interactions between substituents [3]. In 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)morpholine, the ethyl linker connecting the morpholine and pyrazole introduces additional steric and electronic constraints. Computational studies on morpholine derivatives reveal that substituents at the nitrogen atom perturb the equilibrium between chair conformers, with axial substituents increasing ring puckering [3].
The ethyl chain in this compound extends from the morpholine nitrogen, creating a pseudo-axial orientation that stabilizes one chair conformation over the other. This conformational bias influences the spatial arrangement of the pyrazole ring, which may adopt orientations either coplanar or orthogonal to the morpholine ring. Such dynamics are critical for applications requiring precise molecular recognition, such as catalyst design or host-guest systems. For instance, the chair-to-chair interconversion energy barrier in morpholine derivatives (estimated at ~10–15 kJ/mol [3]) allows for reversible conformational changes under mild thermal conditions, enabling adaptive binding in supramolecular chemistry.
The ethyl linker also modulates electronic communication between the morpholine and pyrazole units. The oxygen atom in morpholine donates electron density through resonance, which is partially transmitted to the pyrazole via the ethyl spacer. This delocalization enhances the pyrazole’s aromatic character while slightly reducing the electron-withdrawing effect of the iodine substituent.
The iodine atom at the 4-position of the pyrazole ring serves as a versatile directing group for regioselective functionalization. Its large atomic radius and polarizability facilitate halogen-bonding interactions, which can preorganize reactants in transition states [7]. For example, in cross-coupling reactions, iodine acts as a superior leaving group compared to lighter halogens, enabling efficient Suzuki-Miyaura or Ullmann couplings under mild conditions [4].
In a recent study, iodine-mediated regioselective dichalcogenation of indolines demonstrated the utility of iodine as a directing group [4]. Analogous strategies could be applied to 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)morpholine, where the iodine atom directs electrophilic or radical attacks to the pyrazole’s 4-position. Density functional theory (DFT) calculations on similar systems reveal that the iodine’s σ-hole interaction with nucleophiles lowers the activation energy for substitution by ~20–30 kJ/mol compared to non-halogenated analogs [7].
The iodine atom also participates in halogen bonding with electron-rich species, such as carbonyl oxygen atoms or π-systems. This interaction has been exploited in crystal engineering to stabilize supramolecular architectures [7]. For instance, the C–I···N halogen bond (bond strength: ~15–25 kJ/mol) can direct the assembly of coordination polymers or metal-organic frameworks (MOFs) when the pyrazole unit coordinates to transition metals.
The integration of pyrazole and morpholine into a single molecule creates a bifunctional platform with complementary electronic and steric properties. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, contributes strong hydrogen-bonding capability and π-acidity. Morpholine, with its electron-rich oxygen atom, enhances solubility in polar solvents and provides a flexible conformational profile.
The ethyl linker facilitates partial conjugation between the morpholine’s oxygen lone pairs and the pyrazole’s π-system. This delocalization moderates the electron-withdrawing effect of the iodine atom, as evidenced by Hammett substituent constants (σₚ ≈ 0.18 for morpholine vs. σₚ ≈ 1.14 for nitro groups) [6]. The resulting electronic balance makes the compound amenable to both electrophilic and nucleophilic reactions at the pyrazole ring.
In transition-metal catalysis, the pyrazole moiety can coordinate to metals such as palladium or copper, while the morpholine subunit solubilizes the catalyst in aqueous or polar media. For example, pyrazole-containing ligands accelerate C–H activation reactions by stabilizing metal centers through N,N’-chelation [6]. The iodine atom further enhances catalytic activity by participating in redox cycles, as observed in iodide-mediated oxidative couplings [4].
The hybrid structure exhibits tunable optoelectronic properties. The iodine atom’s heavy atom effect promotes spin-orbit coupling, potentially enabling applications in organic light-emitting diodes (OLEDs) or triplet-triplet annihilation upconversion systems. Additionally, the morpholine ring’s conformational flexibility allows for dynamic response to external stimuli, such as pH or temperature changes, in smart materials.
Pyrazole-containing compounds have established themselves as privileged scaffolds in G-protein-coupled receptor pharmacology, demonstrating exceptional versatility in modulating diverse receptor subtypes through orthosteric and allosteric mechanisms [6]. The pyrazole ring system in 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine provides a robust framework for selective receptor binding through multiple interaction modes, including hydrogen bonding via the pyrazole nitrogen atoms, hydrophobic interactions through the aromatic ring system, and electrostatic interactions mediated by the iodine substituent [7] [8].
The fundamental mechanism underlying pyrazole-GPCR interactions involves the formation of complementary binding interfaces between the heterocyclic scaffold and specific amino acid residues within receptor binding sites. Research has demonstrated that pyrazole derivatives achieve receptor selectivity through precise geometric complementarity, with the nitrogen atoms serving as hydrogen bond acceptors and the aromatic ring engaging in π-π stacking interactions with aromatic residues in the receptor binding pocket [9] [10]. The iodine substituent at the 4-position of the pyrazole ring in the target compound introduces additional steric bulk and electronic effects that can significantly influence receptor binding affinity and selectivity profiles.
The cannabinoid receptor type 1 (CB1) represents one of the most extensively studied targets for pyrazole-based modulators, with the prototypical compound SR141716A serving as a landmark achievement in this therapeutic area [7]. This biarylpyrazole antagonist demonstrates how strategic substitution of the pyrazole core can yield compounds with exceptional receptor selectivity and therapeutic efficacy. The compound exhibits its antagonistic activity through binding to the orthosteric site of CB1, effectively blocking the actions of endogenous cannabinoids and producing therapeutic effects in obesity and metabolic disorders [11].
Structure-activity relationship studies have revealed that the 4-iodophenyl substituent represents one of the most potent modifications for CB1 receptor antagonism [7]. The iodine atom provides optimal steric and electronic characteristics that enhance receptor binding affinity while maintaining selectivity against other receptor subtypes. This finding directly supports the therapeutic potential of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine, as the 4-iodo substitution pattern mirrors the most successful CB1 antagonist designs.
The therapeutic implications of CB1 modulation extend beyond obesity treatment to encompass neuroprotection, addiction medicine, and metabolic disease management. Recent investigations have demonstrated that CB1 antagonists can modulate food intake, energy expenditure, and glucose homeostasis through central and peripheral mechanisms [11]. The incorporation of the morpholine moiety in the target compound may provide additional advantages through enhanced brain penetration and improved pharmacokinetic properties, potentially expanding the therapeutic window for CB1-targeted interventions.
The orphan G-protein-coupled receptor GPR52 has emerged as a promising target for treating psychotic disorders, with pyrazole-based agonists demonstrating significant therapeutic potential [8]. The receptor couples to Gs proteins and activates adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate levels that counteract dopamine D2 receptor signaling. This mechanism provides a novel approach to treating schizophrenia and related psychiatric conditions by modulating dopaminergic neurotransmission through an indirect pathway.
The development of 1-(benzothiophen-7-yl)-1H-pyrazole derivatives as GPR52 agonists has revealed critical structure-activity relationships that inform the therapeutic potential of related compounds [8]. The introduction of methyl substituents at the 3-position of the pyrazole ring significantly enhances agonistic activity, while hydroxymethyl substitutions at the 5-position improve solubility without compromising potency. These findings suggest that the 4-iodo substitution in the target compound may provide complementary benefits through enhanced receptor binding affinity and improved pharmacokinetic properties.
Clinical validation of GPR52 agonists has demonstrated dose-dependent suppression of methamphetamine-induced hyperlocomotion in preclinical models, supporting the translational potential of this therapeutic approach [8]. The compound 17 (3-methyl-5-hydroxymethyl-1H-pyrazole derivative) achieved an effective concentration (EC₅₀) of 21 nM with good solubility characteristics, establishing benchmarks for future GPR52 agonist development. The morpholine moiety in the target compound may provide additional advantages through enhanced brain penetration and metabolic stability, potentially improving the therapeutic index of GPR52-targeted interventions.
The G-protein-coupled receptor GPR109A, also known as the niacin receptor, represents a compelling target for developing cardiovascular therapeutics with improved side effect profiles [12]. Traditional niacin therapy for dyslipidemia is limited by severe flushing reactions mediated by β-arrestin signaling pathways, creating opportunities for developing biased agonists that selectively activate beneficial G-protein pathways while avoiding adverse β-arrestin-mediated effects.
The discovery of 4-(phenyl)thio-1H-pyrazole derivatives as GPR109A agonists has established important precedents for biased signaling approaches [12]. These compounds demonstrate the ability to selectively activate Gi-protein signaling pathways responsible for anti-lipolytic effects while minimizing β-arrestin recruitment that mediates flushing responses. The compound 5a achieved an EC₅₀ of 45 nM for calcium mobilization while showing reduced β-arrestin recruitment compared to niacin, demonstrating the feasibility of developing functionally selective GPR109A modulators.
The structural features of successful GPR109A agonists provide insights into the potential therapeutic applications of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine. The pyrazole core serves as an essential pharmacophore for receptor binding, while the morpholine moiety may contribute to improved pharmacokinetic properties and tissue distribution. The iodine substituent could provide additional binding interactions that enhance selectivity for beneficial signaling pathways over adverse ones.
The development of allosteric modulators represents a sophisticated approach to achieving enhanced receptor selectivity and functional specificity [13] [10]. Unlike orthosteric ligands that compete directly with endogenous agonists, allosteric modulators bind to distinct sites on the receptor and modulate the affinity, efficacy, or kinetics of orthosteric ligand binding. This mechanism enables probe-dependent effects where the same allosteric modulator can produce different functional outcomes depending on the orthosteric ligand present.
Pyrazole-containing allosteric modulators have demonstrated exceptional selectivity profiles through exploitation of less conserved allosteric binding sites [10]. The M1 muscarinic acetylcholine receptor provides a paradigmatic example, where positive allosteric modulators achieve selectivity through binding to cryptic pockets that form dynamically during receptor activation. These pockets exhibit receptor subtype-specific characteristics that enable the development of highly selective modulators with minimal off-target effects.
The structural complexity of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine positions it as a potential allosteric modulator candidate through multiple interaction modes. The pyrazole ring can engage in specific binding interactions within allosteric sites, while the morpholine moiety may contribute to optimal positioning and binding kinetics. The iodine substituent provides additional steric and electronic features that could enhance binding selectivity and functional specificity.
The incorporation of boron atoms into organic molecules has revolutionized therapeutic approaches to protein degradation, with bortezomib (Velcade) serving as the paradigmatic example of successful boron-based drug development [14] [15]. The proteasome represents a critical cellular machinery responsible for protein degradation, and its inhibition has proven therapeutically effective in treating multiple myeloma and other hematologic malignancies. The unique electronic properties of boron enable the formation of stable tetrahedral complexes with active site residues, providing a mechanism for selective enzyme inhibition that differs fundamentally from traditional small molecule inhibitors.
The development of boron-containing analogues of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine would leverage the established success of boron in medicinal chemistry while introducing novel structural features that could enhance therapeutic efficacy. The pyrazole ring system could serve as a scaffold for directing boron-containing substituents toward specific protein targets, while the morpholine moiety would provide favorable pharmacokinetic properties including enhanced solubility and cellular permeability [14]. The strategic replacement of the iodine substituent with boron-containing functional groups would create compounds capable of forming reversible covalent bonds with target proteins.
Mechanistic studies of proteasome inhibition have revealed that boron-containing compounds achieve their therapeutic effects through formation of stable boron-oxygen complexes with threonine residues in the proteasome active site [16]. This interaction blocks the normal catalytic activity of the proteasome, leading to accumulation of regulatory proteins that control cell cycle progression and apoptosis. The selectivity of boron-containing compounds for cancer cells over normal cells arises from the heightened dependence of malignant cells on proteasome activity for maintaining their transformed phenotype.
Benzoxaboroles represent a distinct class of boron-containing heterocycles that have demonstrated remarkable versatility in targeting diverse biological systems [17]. These compounds feature a boron atom incorporated into a benzoxaborole ring system, creating unique binding characteristics that enable selective protein interactions. Recent investigations have revealed that benzoxaboroles can induce targeted protein degradation through novel mechanisms involving the CPSF (Cleavage and Polyadenylation Specificity Factor) complex, expanding the therapeutic potential of boron-based approaches beyond traditional enzyme inhibition.
The mechanism of benzoxaborole-mediated protein degradation involves the modulation of protein sumoylation pathways, leading to proteasome-dependent degradation of specific target proteins [17]. This process represents a distinct mechanism from traditional proteasome inhibitors, as benzoxaboroles promote rather than inhibit proteasome activity against specific substrates. The selectivity of this approach arises from the unique binding characteristics of the benzoxaborole scaffold, which can recognize specific protein conformations and post-translational modifications.
The development of benzoxaborole analogues incorporating the structural features of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine would create hybrid compounds with enhanced targeting capabilities. The pyrazole ring could provide additional binding interactions that enhance selectivity for specific protein targets, while the morpholine moiety would contribute to improved cellular uptake and tissue distribution. The strategic positioning of boron within the benzoxaborole framework would enable the formation of specific protein complexes that undergo targeted degradation.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach to achieving targeted protein degradation through the recruitment of E3 ubiquitin ligases to specific protein targets [18] [19]. This technology involves the development of bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, promoting the ubiquitination and subsequent proteasomal degradation of the target protein. The integration of boron-containing functional groups into PROTAC designs could enhance the selectivity and efficacy of these therapeutic agents.
The development of boron-containing PROTACs would leverage the unique binding characteristics of boron to create more selective and potent degraders [18]. The incorporation of boron into the target-binding portion of PROTACs could enhance binding affinity and selectivity, while boron-containing linkers could provide optimal spacing and orientation for effective ternary complex formation. The morpholine moiety in the target compound could serve as a foundation for developing boron-containing PROTACs with enhanced cellular permeability and metabolic stability.
Recent advances in PROTAC technology have demonstrated the feasibility of developing tissue-selective degraders through the incorporation of activatable elements [18]. The development of bioorthogonally activatable PROTACs (BT-PROTACs) enables spatial and temporal control over protein degradation, providing enhanced therapeutic specificity. The integration of boron-containing functional groups into these designs could further enhance selectivity and reduce off-target effects.
Boron neutron capture therapy (BNCT) represents a unique therapeutic approach that exploits the nuclear properties of boron-10 to achieve selective tumor cell destruction [16]. This technique involves the administration of boron-10-containing compounds that selectively accumulate in tumor tissues, followed by neutron irradiation that induces nuclear reactions specifically within boron-containing cells. The development of boron-containing analogues of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine could provide enhanced tumor-targeting capabilities for BNCT applications.
The success of BNCT depends critically on the selective accumulation of boron-containing compounds in tumor tissues at concentrations exceeding those in normal tissues [16]. The morpholine moiety in the target compound could provide favorable pharmacokinetic properties that enhance tumor penetration and retention, while the pyrazole ring could be modified to include targeting moieties that recognize specific tumor-associated antigens or receptors. The strategic incorporation of boron-10 isotopes would enable the development of theranostic agents capable of both imaging and therapeutic applications.
Clinical applications of BNCT have demonstrated particular promise in treating brain tumors, where the blood-brain barrier limits the effectiveness of conventional chemotherapy agents [16]. The morpholine moiety in boron-containing analogues could facilitate brain penetration through its favorable physicochemical properties, while the pyrazole ring could provide additional targeting capabilities for specific brain tumor subtypes. The development of such compounds would represent a significant advancement in the treatment of glioblastoma and other aggressive brain malignancies.
Carboranes represent a unique class of boron-containing compounds that feature cage-like structures with exceptional stability and unique electronic properties [14]. These compounds have demonstrated significant potential in medicinal chemistry applications, particularly in the development of enzyme inhibitors and anticancer agents. The incorporation of carborane moieties into analogues of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine could create compounds with enhanced binding affinity and metabolic stability.
The development of carborane-containing analogues would leverage the unique three-dimensional structure of carborane clusters to create compounds with novel binding modes and enhanced selectivity [14]. The pyrazole ring could serve as a linker connecting carborane moieties to specific targeting elements, while the morpholine moiety would provide favorable pharmacokinetic properties. The strategic positioning of carborane clusters could enable the development of compounds with enhanced binding affinity for specific protein targets.
Recent investigations have demonstrated the potential of carborane-containing compounds as inhibitors of carbonic anhydrase and other enzyme targets [14]. The unique electronic properties of carborane clusters enable the formation of specific binding interactions that differ from those achievable with traditional organic functional groups. The development of carborane-containing analogues of the target compound could provide enhanced enzyme inhibition profiles with improved selectivity and reduced off-target effects.